N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16279114
InChI: InChI=1S/C19H16N2O3S2/c1-12-2-4-13(5-3-12)10-16-18(24)21(19(25)26-16)11-17(23)20-14-6-8-15(22)9-7-14/h2-10,22H,11H2,1H3,(H,20,23)/b16-10-
SMILES:
Molecular Formula: C19H16N2O3S2
Molecular Weight: 384.5 g/mol

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

CAS No.:

Cat. No.: VC16279114

Molecular Formula: C19H16N2O3S2

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide -

Specification

Molecular Formula C19H16N2O3S2
Molecular Weight 384.5 g/mol
IUPAC Name N-(4-hydroxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Standard InChI InChI=1S/C19H16N2O3S2/c1-12-2-4-13(5-3-12)10-16-18(24)21(19(25)26-16)11-17(23)20-14-6-8-15(22)9-7-14/h2-10,22H,11H2,1H3,(H,20,23)/b16-10-
Standard InChI Key VJHBEVIMNGUWCZ-YBEGLDIGSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O
Canonical SMILES CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=C(C=C3)O

Introduction

Structural Characteristics and Molecular Configuration

Core Thiazolidinone Architecture

The thiazolidin-4-one ring system forms the structural backbone of this compound, comprising a five-membered heterocycle with sulfur at Position 1, nitrogen at Position 3, and a ketone group at Position 4 . The Z-configured benzylidene substituent at Position 5 introduces stereochemical complexity, while the N-(4-hydroxyphenyl)acetamide group at Position 3 enhances hydrogen-bonding potential (Figure 1).

Figure 1. Hypothesized structure of N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide.

Stereochemical Determination

The (5Z) configuration is critical for bioactivity, as demonstrated in analogous thiazolidinones. Nuclear magnetic resonance (NMR) spectroscopy typically distinguishes Z- and E-isomers via the methine proton’s chemical shift. For example, in (5Z)-3-amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the methine proton resonates at 7.85 ppm, compared to 7.01 ppm for the E-isomer . Computational predictions using ChemDraw Professional 15.0 align with experimental data, confirming the utility of NMR in stereochemical assignments .

Synthetic Pathways and Optimization

General Synthesis of Thiazolidin-4-Ones

The synthesis of thiazolidin-4-ones typically involves a three-step process:

  • Formation of the thiazolidinone core: Condensation of primary amines with carbon disulfide and α-haloacetic acid derivatives under basic conditions.

  • Knoevenagel condensation: Introduction of arylidene substituents at Position 5 using aromatic aldehydes in the presence of catalysts like piperidine or glacial acetic acid .

  • Functionalization at Position 3: Acetylation or substitution reactions to install desired groups, such as the N-(4-hydroxyphenyl)acetamide moiety .

Case-Specific Synthesis

For the target compound, the synthetic route likely proceeds as follows:

  • Step 1: Synthesis of 3-aminorhodanine (2-thioxo-1,3-thiazolidin-4-one) from thiosemicarbazide and methyl 2-chloroacetate .

  • Step 2: Knoevenagel condensation with 4-methylbenzaldehyde in refluxing glacial acetic acid to form the (5Z)-benzylidene intermediate .

  • Step 3: Acetylation with N-(4-hydroxyphenyl)acetamide via nucleophilic substitution or coupling reactions .

Table 1. Hypothetical Reaction Conditions and Yields for Key Synthetic Steps

StepReagents/ConditionsIntermediate/ProductYield (%)
1Thiosemicarbazide, methyl 2-chloroacetate, NaOH, EtOH, reflux3-Aminorhodanine65–78
24-Methylbenzaldehyde, glacial acetic acid, 110°C, 6 h(5Z)-5-(4-Methylbenzylidene)rhodanine70–85
3N-(4-Hydroxyphenyl)acetamide, DCC, DMAP, DCM, rtTarget compound50–60

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR analysis of the (5Z) isomer is expected to show:

  • Methine proton (CH=): δ 7.80–7.90 ppm (singlet, 1H) .

  • Aromatic protons:

    • 4-Methylbenzylidene: δ 7.25–7.40 ppm (multiplet, 4H).

    • 4-Hydroxyphenyl: δ 6.70–7.10 ppm (doublet, 2H) .

  • Acetamide methyl: δ 2.10 ppm (singlet, 3H).

13C-NMR would confirm carbonyl groups (C=O at δ 190–200 ppm) and thiocarbonyl (C=S at δ 180–185 ppm) .

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak ([M+H]+) is anticipated at m/z 429.08 (calculated for C20H17N2O4S2) .

Hypothesized Pharmacological Activities

Antioxidant Properties

Analogous compounds with para-hydroxyphenyl substituents demonstrate radical scavenging activity in TBARS assays (EC50 = 0.5–0.7 mM) . The phenolic -OH group likely contributes to hydrogen donation capacity.

Table 2. Projected Bioactivity Profile Based on Structural Analogs

ActivityAssay/ModelExpected ResultCitation
AntimicrobialBroth microdilutionMIC: 16–64 µg/mL (Gram-positive)
AntioxidantDPPH assayIC50: 0.6–1.2 mM
Anti-inflammatoryCOX-2 inhibition40–60% inhibition at 10 µM

Challenges and Future Directions

Despite its promising scaffold, N-(4-hydroxyphenyl)-2-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide remains underexplored. Key research priorities include:

  • Stereoselective synthesis: Optimizing Z-isomer yields via catalysis or microwave-assisted reactions .

  • In vivo toxicology: Assessing hepatotoxicity risks associated with chronic thiazolidinone exposure .

  • Target identification: Computational docking studies to predict interactions with Mur ligases or antioxidant enzymes .

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